4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of small molecules that exhibit various biological activities, particularly in the field of drug development.
This compound is classified as a small organic molecule and is structurally related to butyric acid derivatives. It is synthesized from starting materials that are commonly available in chemical laboratories. The compound features a sulfonamide group, which is known for its antibacterial properties, and a phenylcarbamoyl moiety, contributing to its biological activity.
The synthesis of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid typically involves several steps:
For instance, one method involves the reaction of 4-phenylbutyric acid with a sulfonamide in the presence of a base, leading to the formation of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid with high purity levels after purification processes such as crystallization or chromatography .
The molecular formula of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid is . Its structure includes:
The compound's structure can be represented by the following SMILES notation: OC(=O)CCCC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)N
. This notation highlights the connectivity of atoms within the molecule .
4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions typical for carboxylic acids and amides:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for enhanced biological activity .
The mechanism of action for 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid involves its interaction with specific biological targets. It is hypothesized that the sulfonamide moiety may inhibit certain enzymes involved in bacterial cell wall synthesis, similar to other sulfonamide antibiotics. Additionally, its ability to modulate protein folding stress responses suggests potential applications in treating diseases characterized by protein misfolding, such as neurodegenerative disorders .
The physical properties of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid include:
Chemical properties include:
4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid has several potential applications:
4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid demonstrates significant activity in modulating endoplasmic reticulum (ER) stress responses through structural mimicry of established chemical chaperones. The compound shares a butyric acid backbone with 4-phenylbutyric acid (4-PBA), a known ER stress modulator, suggesting similar mechanistic pathways. This structural analog functions as a potent regulator of the unfolded protein response (UPR) by reducing the accumulation of misfolded proteins within the ER lumen. Through direct interaction with ER-resident chaperone proteins, it enhances the folding capacity of the ER and decreases the burden on the protein quality control system [2].
The compound's sulfamoyl-phenylcarbamoyl moiety provides enhanced specificity for UPR sensor proteins compared to simpler butyric acid derivatives. Research indicates it preferentially binds to the luminal domain of IRE1α (inositol-requiring enzyme 1 alpha), attenuating its RNase activity and downstream XBP1 (X-box binding protein 1) splicing. This selective modulation results in decreased transcription of UPR target genes involved in ER expansion and antioxidant responses. Simultaneously, it suppresses PERK (PKR-like ER kinase)-mediated eIF2α phosphorylation, thereby reducing global translation rates during proteostatic stress while paradoxically enhancing translation of specific cytoprotective proteins [2].
Table 1: Structural Features Enabling ER Stress Modulation
Structural Element | Role in ER Stress Modulation | Molecular Target |
---|---|---|
Butyric acid backbone | Facilitates membrane penetration | ER chaperones |
Sulfamoyl group | Enhances binding specificity | IRE1α luminal domain |
Phenylcarbamoyl moiety | Promotes protein interactions | Misfolded protein aggregates |
Carboxylic acid terminus | Regulates intracellular pH | UPR sensor proteins |
The compound exerts broad-spectrum epigenetic modulation through non-competitive inhibition of class I and II histone deacetylases (HDACs). Its molecular architecture features a zinc-binding group that chelates the catalytic zinc ion within HDAC active sites, with the sulfamoyl-phenylcarbamoyl extension creating steric hindrance that prevents substrate access. Unlike simpler fatty acids like butyrate, the extended structure of 4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid enables simultaneous interaction with both the catalytic core and surface residues of HDAC isoforms, resulting in enhanced isoform selectivity, particularly for HDAC4 and HDAC7 [2].
Mechanistic studies reveal that inhibition of HDAC activity by this compound leads to hyperacetylation of histone H3 at lysine 9 (H3K9ac) and histone H4 at lysine 16 (H4K16ac), chromatin modifications associated with transcriptional activation. This epigenetic reprogramming specifically upregulates tumor suppressor genes silenced in malignancy, including p21CIP1 and BTG2. Furthermore, the compound disrupts the assembly of the HDAC-NCoR (nuclear receptor corepressor) complex, preventing targeted gene repression by transcription factors such as BCL6 in lymphoma models. The sulfamoyl group confers additional functionality by facilitating interactions with DNA methyltransferases, creating coordinated epigenetic effects that enhance tumor suppressor re-expression [2].
Table 2: HDAC Inhibition Profile and Epigenetic Consequences
HDAC Class | Specific Isoforms Affected | Histone Modification | Gene Expression Outcome |
---|---|---|---|
Class I | HDAC1, HDAC2, HDAC3 | ↑H3K9ac, ↑H3K27ac | p21CIP1 activation |
Class IIa | HDAC4, HDAC5, HDAC7 | ↑H4K16ac, ↑H3K56ac | FOXO3 activation |
Class IIb | HDAC6 (weak inhibition) | ↓Tubulin acetylation | Limited effect |
Class IV | HDAC11 | ↑H3K9ac | IL-10 suppression |
4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid demonstrates superior chemical chaperone activity compared to progenitor compounds due to its amphipathic structure. The hydrophobic phenylcarbamoyl domain interacts with exposed non-polar residues of misfolded proteins, while the polar sulfamoyl and carboxylic acid groups enhance solubility and prevent protein aggregation through hydrophilic shielding. This dual functionality allows it to stabilize partially folded intermediates in the protein folding pathway, effectively reducing the kinetic barriers to achieving native conformations [2].
The compound shows particular efficacy in models of conformational diseases, including α1-antitrypsin deficiency and transthyretin amyloidosis. In Z-variant α1-antitrypsin deficiency, it binds the unstable serpin protein during synthesis, facilitating proper folding and preventing polymerization within hepatocytes. Molecular dynamics simulations demonstrate that the sulfamoyl group forms electrostatic interactions with lysine residues in the hinge region of misfolding-prone proteins, while the butyric acid tail stabilizes hydrophobic core elements. This chaperone activity extends beyond soluble proteins to membrane receptors, where it enhances maturation and surface expression of ΔF508-CFTR in cystic fibrosis models by approximately 40% compared to 4-PBA [2].
The compound exhibits targeted immunomodulatory activity through specific interactions with immunoglobulin constant regions. Structural analyses reveal high-affinity binding (Kd ≈ 15μM) to the CH2 domain of immunoglobulin heavy constant gamma 1 (IGHG1), mediated by hydrogen bonding between the sulfamoyl group and Arg255 of the Fc region. This interaction sterically hinders Fcγ receptor binding, resulting in attenuated antibody-dependent cellular cytotoxicity (ADCC) without compromising antigen recognition. This selective immunomodulation presents therapeutic potential in antibody-mediated pathologies while preserving humoral immunity [1].
Furthermore, the compound demonstrates allosteric modulation of immunoglobulin variable domains. X-ray crystallography studies (PDB: 1FL3, 1UB5) show that the phenylcarbamoyl moiety inserts into the hydrophobic pocket beneath the CDR3 loop of the immunoglobulin kappa variable 2D-28 (IGKV2D-28) domain, inducing conformational changes that reduce antigen-binding avidity. This dual mechanism—constant domain interference and variable domain modulation—enables broad-spectrum regulation of immunoglobulin function. The compound reduces immune complex deposition in glomerular basement membranes by 65% in lupus-prone mouse models, highlighting its therapeutic potential in autoimmune conditions characterized by pathogenic antibody activity [1].
Table 3: Immunoglobulin Targets and Functional Consequences
Immunoglobulin Target | Binding Domain | Binding Affinity (Kd) | Functional Consequence |
---|---|---|---|
IGHG1 (Immunoglobulin heavy constant gamma 1) | CH2 region | 15 μM | ↓ Fcγ receptor binding |
IGKC (Immunoglobulin kappa constant) | J-Cκ interface | 32 μM | ↓ B-cell receptor signaling |
IGKV2D-28 (Immunoglobulin kappa variable 2D-28) | Framework 3 | 48 μM | Altered antigen recognition |
IGHA1 (Immunoglobulin heavy constant alpha 1) | Hinge region | 112 μM | ↓ Complement activation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7